KRP-101 is a highly potent, subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonist developed as a precision pharmacological tool for lipid metabolism and insulin resistance research. Unlike first-generation fibrates, KRP-101 demonstrates nanomolar binding affinity and distinct transcriptional regulation profiles in human hepatic models. For procurement professionals and assay developers, KRP-101 serves as a critical reference standard when evaluating highly selective apolipoprotein upregulation, offering superior potency and a cleaner off-target profile compared to legacy benchmark compounds. Its established efficacy in both human hepatoma cell lines and non-rodent translational models makes it an essential control material for advanced metabolic drug discovery pipelines[1].
Substituting KRP-101 with generic PPARα agonists like fenofibrate, bezafibrate, or the rodent-specific Wy-14643 compromises assay precision and translational relevance. Legacy fibrates typically require micromolar concentrations to achieve receptor transactivation, which introduces solvent toxicity and off-target receptor cross-talk in sensitive in vitro systems. Furthermore, compounds like Wy-14643 exhibit pronounced species-specific differences, strongly driving peroxisomal beta-oxidation in rodents but translating poorly to human apolipoprotein regulation. KRP-101’s sub-nanomolar potency for specific target genes (ApoA-IV/V) allows researchers to decouple these pathways, making generic substitution unviable for assays requiring high-resolution transcriptional profiling or ultra-low dose non-rodent in vivo modeling[1].
In human PPARα transactivation assays, KRP-101 demonstrates exceptional potency, achieving an EC50 of 10.9 nM. This is orders of magnitude more potent than traditional fibrates, which typically operate in the micromolar range. This high affinity ensures robust receptor activation at minimal concentrations, reducing the risk of off-target effects and solvent-induced artifacts in complex screening environments [1].
| Evidence Dimension | Receptor Transactivation EC50 (Human PPARα) |
| Target Compound Data | 10.9 nM |
| Comparator Or Baseline | Traditional fibrates (micromolar range) |
| Quantified Difference | >100-fold higher potency |
| Conditions | In vitro human PPARα transactivation assay |
Enables the use of ultra-low compound concentrations in high-throughput screening, minimizing solvent artifacts and off-target interference.
KRP-101 exhibits highly sensitive, differential gene regulation in human HepaRG cells. It upregulates ApoA-IV and ApoA-V with EC50 values of 0.99 nM and 0.29 nM, respectively. In direct contrast, its activation of other lipid transport genes like L-FABP and CPT1A requires >10-fold higher concentrations (EC50 114–2500 nM). This extreme sensitivity for specific apolipoproteins is not observed with legacy agonists, which tend to activate these pathways uniformly at higher doses [1].
| Evidence Dimension | Gene Upregulation EC50 |
| Target Compound Data | ApoA-IV (0.99 nM) and ApoA-V (0.29 nM) |
| Comparator Or Baseline | L-FABP / CPT1A pathways (114–2500 nM) |
| Quantified Difference | >100-fold selectivity for ApoA-IV/V over general lipid transport genes |
| Conditions | Human hepatoma HepaRG cell line mRNA expression |
Allows researchers to pharmacologically isolate ApoA-IV/V-mediated HDL elevation pathways from general peroxisomal beta-oxidation, critical for precision drug development.
In a pair-fed, high-fat diet canine model of insulin resistance, KRP-101 significantly reduced visceral fat, hepatic triglycerides, and hyperinsulinemia at an exceptionally low oral dose of 0.03 mg/kg/day. Standard fibrate therapies require significantly higher daily dosing (often >10 mg/kg) to achieve comparable metabolic normalization in large animal models. This demonstrates KRP-101's superior bioavailability and target engagement in non-rodent systems [1].
| Evidence Dimension | Effective In Vivo Oral Dose for Metabolic Normalization |
| Target Compound Data | 0.03 mg/kg/day |
| Comparator Or Baseline | Standard fibrates (>10 mg/kg/day) |
| Quantified Difference | >300-fold reduction in required daily dosage |
| Conditions | High-fat diet-induced insulin resistant Beagle dog model (12-week administration) |
Dramatically reduces the material requirements for large-animal translational studies while providing a highly reliable positive control for insulin resistance assays.
Due to its 10.9 nM EC50 for human PPARα transactivation, KRP-101 is the optimal positive control for HTS assays evaluating novel lipid-lowering compounds. Its use prevents the solvent toxicity issues associated with micromolar concentrations of legacy fibrates [1].
KRP-101's sub-nanomolar selectivity for ApoA-IV (0.99 nM) and ApoA-V (0.29 nM) makes it an indispensable tool for human hepatocyte (e.g., HepaRG) assays. It allows researchers to specifically map HDL-elevation mechanisms without triggering broad, off-target peroxisomal proliferation[1].
For translational research requiring large animal models (e.g., canine insulin resistance), KRP-101 provides robust metabolic normalization at just 0.03 mg/kg/day. This ultra-low dose requirement makes it a highly cost-effective and reproducible benchmark for evaluating next-generation metabolic therapeutics [2].